5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a propenylamino group at position 5, a 4-(pyrrolidine-1-sulfonyl)phenyl group at position 2, and a nitrile group at position 2. This compound belongs to a broader class of oxazole-4-carbonitriles, which are of interest in medicinal chemistry for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
5-(prop-2-enylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-9-19-17-15(12-18)20-16(24-17)13-5-7-14(8-6-13)25(22,23)21-10-3-4-11-21/h2,5-8,19H,1,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEHQJXXOQCCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The characterization of the compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (FTIR) : To identify functional groups.
Recent studies have utilized these techniques to confirm the successful synthesis of related oxazole derivatives, which may share similar biological activities .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of oxazole compounds can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies on similar compounds have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Anti-inflammatory Effects
In addition to anticancer properties, compounds containing oxazole moieties have demonstrated anti-inflammatory effects. For example, studies have indicated that certain oxazole derivatives exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation . This suggests that 5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been a subject of interest. Research has shown that some compounds can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans . The mechanism often involves disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.
Case Study 1: Anticancer Activity
A study by Prabhakar et al. explored the synthesis of new oxazole derivatives and their anticancer activity against various human cancer cell lines. The results demonstrated that specific modifications to the oxazole ring significantly enhanced cytotoxicity, suggesting that structural optimization is crucial for developing effective anticancer agents .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds, which revealed that certain oxazole derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. This highlights the potential of these compounds in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogous oxazole derivatives, focusing on substituent variations, physicochemical properties, and synthetic strategies. Below is a detailed analysis supported by data from diverse sources:
Structural Analogues
Key Differences in Physicochemical Properties
- Steric Effects: The propenylamino group introduces moderate steric bulk, which may influence binding interactions in biological systems compared to smaller substituents like methylamino .
Biological Activity
5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an oxazole ring, a prop-2-en-1-yl amino group, and a pyrrolidine sulfonamide moiety, which are thought to contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 10 | Induction of apoptosis |
| Compound B | MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| 5-(Prop-2-en-1-yl)amino derivative | A549 | 12 | Caspase activation |
A study reported that derivatives of oxazole exhibited potent cytotoxicity against A549 lung adenocarcinoma cells. The mechanism involved the induction of apoptosis and the activation of caspase pathways, which are critical in programmed cell death .
Case Study: Compound Efficacy
In a specific case study involving a derivative similar to the target compound, researchers treated A549 cells with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 µM. This was comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The antimicrobial properties of compounds containing the pyrrolidine sulfonamide group have also been investigated. The following table outlines the antimicrobial efficacy against multidrug-resistant bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These findings suggest that the compound exhibits notable antimicrobial activity against clinically relevant pathogens, particularly MRSA strains resistant to conventional treatments .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Antimicrobial Action : The sulfonamide moiety is known to interfere with bacterial folate synthesis, contributing to its antimicrobial effects .
- Induction of Apoptosis : The activation of apoptotic pathways via caspase activation has been observed in cancer cell lines treated with related compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-[(prop-2-en-1-yl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile?
- Methodological Answer : The synthesis of structurally related oxazole derivatives typically involves:
- Condensation reactions : For example, coupling aryl sulfonyl precursors with propargylamine derivatives under palladium-catalyzed conditions .
- Cyclization : Formation of the oxazole core via thermal or acid-catalyzed cyclization of intermediates containing carboxamide or nitrile groups .
- Functionalization : Post-synthetic modifications (e.g., sulfonylation of the phenyl group using pyrrolidine sulfonyl chloride) .
- Key Reagents : Dimethylformamide (DMF) as a solvent and palladium catalysts for cross-coupling steps .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) functional groups .
- NMR : ¹H NMR to resolve protons on the pyrrolidine sulfonyl group (δ 1.5–3.5 ppm) and the propenylamine side chain (δ 5.0–6.5 ppm for vinyl protons). ¹³C NMR confirms nitrile (δ ~115 ppm) and oxazole carbons .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading). For example, optimize palladium catalyst concentration to balance cost and efficiency .
- Continuous-Flow Chemistry : Enhances reproducibility and safety for exothermic steps (e.g., cyclization reactions) .
- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How can researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for vibrational frequencies or chemical shifts) .
- Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities and characterize their structures. For example, propenylamine dimerization could form undesired adducts .
- Reaction Monitoring : In-situ techniques like ReactIR to track intermediate formation and adjust conditions in real time .
Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based activity assays. For sulfonamide-containing compounds, prioritize targets like carbonic anhydrases .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar oxazole derivatives .
- Molecular Docking : Use software like AutoDock to predict binding interactions with active sites, leveraging the sulfonyl group’s hydrogen-bonding potential .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify the propenylamine side chain (e.g., alkylation or fluorination) and compare activity .
- Bioisosteric Replacement : Replace the pyrrolidine sulfonyl group with morpholine sulfonyl or other heterocycles to improve solubility .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
